molecular formula C11H13NO B3056386 N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine CAS No. 709651-54-7

N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine

Cat. No.: B3056386
CAS No.: 709651-54-7
M. Wt: 175.23
InChI Key: QVBFBLJFXALUTB-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine (CAS 709651-54-7) is a synthetic organic compound with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol . This chemical features a benzofuran ring system, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The compound's structure is characterized by a methyl-substituted benzofuran core linked to a N-methylmethanamine group. As a building block in organic synthesis, this compound serves as a valuable precursor for researchers developing novel heterocyclic amide compounds . Its structural motifs are relevant in early-stage drug discovery research, particularly in the exploration of potential stimulator of interferon genes (STING) agonists, which are a target of interest in immunology and oncology . Related benzofuran derivatives have been investigated for their role as inhibitors of enzymes like leukotriene A-4 hydrolase, a key mediator in inflammatory pathways, highlighting the research potential of this chemical class . The product is provided as a high-purity material suitable for laboratory and research applications . It is intended for use by qualified researchers in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1-benzofuran-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBFBLJFXALUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267634
Record name Methyl(2-methylbenzofuran-3-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709651-54-7
Record name Methyl(2-methylbenzofuran-3-ylmethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709651-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(2-methylbenzofuran-3-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the cyclization of o-hydroxyaryl ketones with acid catalysts.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzofuran ring through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    N-Methylation: The final step involves the introduction of the N-methylmethanamine group at the 3-position. This can be achieved through reductive amination of the corresponding benzofuran-3-carbaldehyde with methylamine in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of benzofuran-3-ylmethanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products

    Oxidation: Benzofuran-3-carboxylic acid derivatives.

    Reduction: Benzofuran-3-ylmethanol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog Comparison

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine Benzofuran 2-Me, 3-(N-Me-methanamine) C12H13NO (est.) Planar aromatic system, methyl and amine groups N/A
N-methyl-1-(pyridin-3-yl)methanamine Pyridine 3-(N-Me-methanamine) C8H12N2 Basic pyridine ring, potential metal coordination
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Pyrazole 1-Ph, 4-(N-Me-methanamine) C11H13N3 Planar heterocycle, phenyl substitution
N-methyl-1-(5-(2-thienyl)-1H-pyrazol-3-yl)methanamine Pyrazole-thienyl 5-(thienyl), 3-(N-Me-methanamine) C9H11N3S Thiophene for enhanced π-stacking

Key Observations :

  • Benzofuran vs.
  • Substituent Effects : Methyl groups (e.g., 2-Me in benzofuran) improve lipophilicity, while phenyl/thienyl groups (e.g., in pyrazole derivatives) enhance aromatic interactions .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • CFTR Modulation : The pyrazole derivative in (Z899051432) acts as a CFTR potentiator, suggesting benzofuran analogs might target ion channels .

Spectroscopic and Physical Data

  • IR/NMR Trends :
    • Benzofuran derivatives show strong C-O-C stretching (~1255 cm⁻¹) and aromatic C-H bends (~789 cm⁻¹) .
    • N-methyl methanamines exhibit N-H stretches (~3443 cm⁻¹) and methyl C-H vibrations (~2926 cm⁻¹) .
  • Mass Spectrometry : Analogs like Z899051432 () display ESI-MS peaks at m/z 331.2 [M+H]⁺, while poor ionization in diazirine-containing compounds () complicates HRMS analysis .

Biological Activity

N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine, a compound derived from the benzofuran family, has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methyl group attached to a benzofuran ring. This structural feature is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of benzofuran, including this compound, showed significant antiproliferative effects against various cancer cell lines. The introduction of a methyl group at the C–3 position of the benzofuran ring was found to enhance this activity significantly .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedGI50 (µM)Mechanism of Action
This compoundK562 (Leukemia)<0.01Induction of apoptosis
Benzofuran derivative 10hVarious0.01 - 73.4Inhibition of cell growth
Compound 32aMDA-MB-435 (Melanoma)0.229Interaction with α/β tubulin

The compound was shown to inhibit growth in approximately 70% of evaluated cancer cell lines, with a remarkable GI50 value indicating high potency .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Studies have reported moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Table 2: Antimicrobial Activity

CompoundBacterial Strain TestedMIC (µg/mL)
This compoundStaphylococcus aureus32
Benzofuran derivative 7Bacillus subtilis64

The mechanisms underlying the biological activities of this compound involve its interaction with specific molecular targets:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and caspase activation .
  • Enzyme Modulation : It acts as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in anticancer therapy:

  • Study on K562 Cells : this compound induced apoptosis in K562 cells, with significant increases in caspase activity observed after prolonged exposure .
  • Molecular Docking Studies : Docking simulations indicated strong binding affinities between the compound and various protein targets involved in cancer progression, suggesting potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine?

Methodological Answer:
The synthesis typically involves alkylation of a benzofuran precursor with methylamine derivatives. For example:

  • Step 1: React 2-methylbenzofuran-3-carboxaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine backbone .
  • Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
  • Validation: Confirm purity using TLC and HPLC (>95%) before proceeding to characterization .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, stereochemical variations, or tautomerism. Strategies include:

  • Cross-validation: Compare experimental HRMS (e.g., ESI-MS m/z 331.2 [M+H]+ ) with theoretical exact mass calculations.
  • Computational modeling: Use DFT (Density Functional Theory) to predict NMR shifts or IR vibrational modes and match against experimental results .
  • Alternative techniques: Employ X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguous peaks .

Basic: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:
A combination of techniques ensures accurate structural and purity assessment:

  • Mass spectrometry: HR-ESI-MS for molecular formula confirmation (e.g., C₁₂H₁₄N₂O, exact mass 202.111 ).
  • Spectroscopy:
    • IR: Identify functional groups (e.g., amine N-H stretches at ~3443 cm⁻¹ ).
    • ¹H/¹³C NMR: Assign protons and carbons in the benzofuran and methylamine moieties .
  • Chromatography: HPLC with UV detection (λmax ~255 nm) for purity analysis .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:
Optimize each step using Design of Experiments (DoE) principles:

  • Reagent selection: Use p-toluenesulfonic acid as a catalyst in alkylation steps to enhance reaction efficiency .
  • Temperature control: Reflux in N-methylpyrrolidone (NMP) at 60°C for intermediates .
  • Workup: Employ diisobutylaluminum hydride (DIBAL) for selective reductions to avoid over-reduction byproducts .
  • Scale-up considerations: Monitor exothermic reactions (e.g., using methylene chloride as a solvent) to prevent decomposition .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:
The compound’s secondary amine and benzofuran groups suggest potential interactions with enzymes or receptors:

  • In vitro assays: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Molecular docking: Simulate binding to serotonin receptors (5-HT₂A) based on structural analogs with known activity .
  • Pathway analysis: Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines, focusing on neurotransmitter pathways .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility:
    • Polar solvents: Soluble in water (limited) and alcohols (methanol/ethanol) due to amine hydrophilicity .
    • Nonpolar solvents: Partially soluble in DCM or chloroform; use sonication for dispersion.
  • Stability:
    • pH: Stable at neutral pH (6–8); avoid strong acids/bases to prevent hydrolysis of the benzofuran ring .
    • Storage: Store at –20°C under inert gas (argon) to prevent oxidation .

Advanced: How can researchers address conflicting bioactivity data across studies?

Methodological Answer:
Conflicts may arise from assay variability or impurities. Mitigation strategies:

  • Standardize protocols: Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known agonists/antagonists) .
  • Impurity profiling: Analyze batches via LC-MS to rule out contaminants (e.g., residual solvents or byproducts) .
  • Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation: Perform reactions in fume hoods due to volatile solvents (e.g., DMF, methylene chloride) .
  • Waste disposal: Neutralize acidic/basic waste before disposal and adhere to institutional guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine
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N-Methyl-1-(2-methylbenzofuran-3-yl)methanamine

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